![molecular formula C8H14O B2412943 Bicyclo[3.2.0]hept-6-ylmethanol CAS No. 79972-63-7](/img/structure/B2412943.png)

Bicyclo[3.2.0]hept-6-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

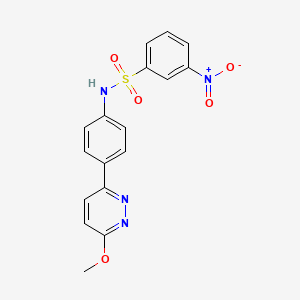

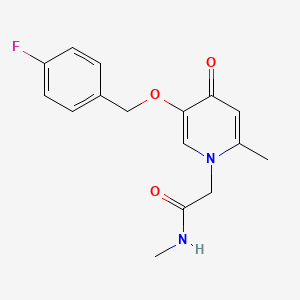

“Bicyclo[3.2.0]hept-6-ylmethanol” is a chemical compound with the molecular formula C8H14O . It is a prominent strained-alkyne scaffold in chemical biology .

Synthesis Analysis

The synthesis of “Bicyclo[3.2.0]hept-6-ylmethanol” and its analogs has been described in several studies. For instance, an oxidized analogue – BCN acid – has been synthesized via amide bond formation, yielding more stable derivatives than the classically encountered carbamates .Molecular Structure Analysis

The molecular structure of “Bicyclo[3.2.0]hept-6-ylmethanol” is characterized by a bicyclic framework, which is a common feature in many bioactive compounds . The compound has a molecular weight of 126.2 .Chemical Reactions Analysis

“Bicyclo[3.2.0]hept-6-ylmethanol” and its analogs have been involved in various chemical reactions. For example, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates .Physical And Chemical Properties Analysis

“Bicyclo[3.2.0]hept-6-ylmethanol” is a liquid at room temperature . The low-frequency (100–500 cm−1) infrared and Raman spectra of a similar compound, bicyclo [3.2.0] hept‐6‐ene, and its 2‐oxa analog have been analyzed .Scientific Research Applications

Ring-Opening Metathesis Polymerization (ROMP)

Bicyclo[3.2.0]hept-6-ylmethanol serves as a precursor in ROMP reactions. Researchers have explored its use in the synthesis of polymers with various properties. For instance, after ring-opening cross metathesis (ROCM) of endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates, ROMP yields a variety of polymers. These polymers can be further modified by hydrogenation of C=C double bonds, resulting in more flexible structures .

Enantioselective Baeyer-Villiger Oxidation

Bicyclo[3.2.0]hept-6-ylmethanol is widely employed to study enantioselective Baeyer-Villiger oxidation of its derivative, cis-bicyclo[3.2.0]hept-2-en-6-one. This reaction allows the conversion of ketones into lactones, which has applications in organic synthesis and pharmaceuticals .

Chemoenzymatic Synthesis of Corey’s Lactone

Both enantiomers of bicyclo[3.2.0]hept-2-en-6-one, a precursor to Corey’s lactone, can be obtained through enzymatic resolution of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase. This method provides homochiral compounds for further synthetic applications .

Monomeric Synthesis

Monomeric endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates can be synthesized from bicyclo[3.2.0]hept-6-en-3-ol. These monomers find use in various polymerization reactions and material science studies .

Nonlinear Optical Properties

Researchers have investigated the tacticity of polymers derived from bicyclo[3.2.0]hept-6-ylmethanol. Techniques such as electric-field-induced second-harmonic generation (EFISH) have been used to explore their nonlinear optical properties .

Extremophile Enzymes Analysis

Bicyclo[3.2.0]hept-6-ylmethanol has been employed in the study of extremophile enzymes. These enzymes play a crucial role in biocatalysis and environmental applications .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-bicyclo[3.2.0]heptanylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-7-4-6-2-1-3-8(6)7/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDRZMIBSREKRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C2C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.2.0]hept-6-ylmethanol | |

CAS RN |

79972-63-7 |

Source

|

| Record name | {bicyclo[3.2.0]heptan-6-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-(3-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2412860.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2412864.png)

![(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2412865.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2412867.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2412872.png)

![methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2412880.png)